molecular formula C23H17ClN6O B2600491 N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide CAS No. 881083-38-1

N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide

Cat. No. B2600491
CAS RN: 881083-38-1
M. Wt: 428.88
InChI Key: LYIFXYBNFWGERK-UHFFFAOYSA-N
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Description

“N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . This class of compounds has been synthesized and evaluated for their anticancer activity against various human tumor cell lines . The compound has shown significant anticancer activity, with superior cytotoxic activities against certain cell lines .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The process typically involves the use of a catalyst and various reactants to form the desired compound . The exact synthesis process for “N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide” is not explicitly mentioned in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . The exact chemical reactions for the synthesis of “N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide” are not detailed in the retrieved papers.

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study by Hafez, El-Gazzar, and Al-Hussain (2016) on similar pyrazole derivatives reported significant antimicrobial and anticancer activities. Compounds related to N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity. This suggests potential applications in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitumor Activities

Ahmed, Mohamed, Ahmed, and Ahmed (2009) synthesized derivatives that demonstrated potent antitumor cytotoxic activity in vitro using different human cancer cell lines. This indicates the possibility of utilizing such compounds, including N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide, in cancer research and therapy (Ahmed et al., 2009).

Adenosine Receptor Affinity

Research by Harden, Quinn, and Scammells (1991) on pyrazolo[3,4-d]pyrimidines, which are analogues to the compound , revealed their affinity for A1 adenosine receptors. This suggests the potential use of these compounds in neurological studies and treatments (Harden, Quinn, & Scammells, 1991).

Herbicidal Activity

A study by Luo, Zhao, Zheng, and Wang (2017) on pyrazolo[3,4-d]pyrimidine-4-one derivatives, related to the compound of interest, showed good herbicidal activities against certain plants. This indicates potential applications in agricultural sciences (Luo, Zhao, Zheng, & Wang, 2017).

Antibacterial Evaluation

Research by Azab, Youssef, and El-Bordany (2013) involved the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities. This research indicates the potential use of similar compounds, including N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide, in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O/c24-17-8-10-18(11-9-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2,(H,28,31)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIFXYBNFWGERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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